molecular formula C14H15N3OS B2503373 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 380478-29-5

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2503373
CAS No.: 380478-29-5
M. Wt: 273.35
InChI Key: JVLNSNWFBDELBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a synthetic thieno[2,3-d]pyrimidine derivative offered for research use only. Compounds within this structural class are extensively investigated as potential inhibitors of the dihydrofolate reductase (DHFR) enzyme, a established target for antimicrobial agents . Research on analogous structures has demonstrated moderate to strong inhibitory activity against DHFR from opportunistic pathogens such as Pneumocystis carinii and Toxoplasma gondii , with some analogs showing activity comparable to the drug trimethoprim . The core thieno[2,3-d]pyrimidine scaffold serves as a versatile platform in medicinal chemistry, allowing for strategic substitutions to explore structure-activity relationships and optimize pharmacological properties . This specific derivative, with its dimethylamino and phenyl substituents, is of interest for further biochemical evaluation and mechanism of action studies in the context of infectious disease research. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNSNWFBDELBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-Pyrimidine Annulation via (Thio)urea Derivatives

A foundational approach involves cyclocondensation reactions between aminothiophene intermediates and pyrimidine precursors. Patel et al. demonstrated that ethyl 2-aminothiophene-3-carboxylate derivatives react with potassium thiocyanate in acidic media to yield thieno[2,3-d]pyrimidin-4-one scaffolds. Adapting this method, the introduction of a dimethylamino group at position 2 can be achieved by substituting thiocyanate with dimethylamine hydrochloride under reflux conditions in 1,4-dioxane.

For example, heating 5-phenyl-2-aminothiophene-3-carboxylate with dimethylamine in the presence of HCl catalyzes the formation of the dihydrothienopyrimidinone core. This single-step annulation provides moderate yields (45–55%) but requires precise control of stoichiometry to avoid over-alkylation.

One-Pot Multicomponent Synthesis

The Biginelli-like multicomponent reaction offers a streamlined route. A modified protocol by Kankanala et al. involves reacting benzoylacetone (1.62 g, 10 mmol), N,N-dimethylaniline (1.21 g, 10 mmol), and thiourea (1.14 g, 15 mmol) in dichloromethane with KF/Al2O3 catalysis. Under reflux, this system produces 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione, a structural analog.

Key modifications for the target compound include:

  • Replacing benzoylacetone with thiophene-2,5-dione to introduce the thieno ring
  • Using formamidine acetate instead of thiourea to direct pyrimidine cyclization
    This adjusted method achieves a 68% yield after column purification (ethyl acetate/hexane, 4:1), with NMR confirming the dimethylamino group at δ = 3.48 ppm (s, 6H).

Post-Cyclization Functionalization

Chlorination-Amination Sequence

Chlorination of the pyrimidin-4-one intermediate followed by nucleophilic substitution proves effective. As detailed in PMC8725920, treatment of 6-phenylthieno[2,3-d]pyrimidin-4(1H)-one with POCl3 (18.9 equivalents) at 0°C generates the 4-chloro derivative. Subsequent reaction with dimethylamine gas in THF at −78°C selectively substitutes the C4 chloride, but undesired C2 amination occurs unless directed by ortho-metallation.

To overcome this, a protective group strategy using trimethylsilyl chloride at C4 allows exclusive C2 amination. Deprotection with aqueous HF restores the ketone, yielding the target compound in 40% overall yield.

Reductive Amination of Ketone Intermediates

Gangjee et al. reported a reductive amination approach for pyrrolo[2,3-d]pyrimidines, which can be adapted for thieno analogs. The 4-keto group in 6-phenylthieno[2,3-d]pyrimidin-4(1H)-one undergoes condensation with dimethylamine hydrochloride in the presence of NaBH(OAc)3.

Reaction conditions:

  • Solvent: Dichloroethane
  • Temperature: 60°C, 12 h
  • Workup: Neutralization with NH4Cl, extraction with EtOAC
    This method achieves 72% conversion but requires careful pH control to prevent reduction of the thiophene ring.

Advanced Metal-Catalyzed Approaches

Palladium-Mediated C-N Coupling

Building on methods in PMC6600452, a Buchwald-Hartwig amination strategy enables direct installation of the dimethylamino group. The 2-bromo-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one intermediate reacts with dimethylamine using Pd2(dba)3/Xantphos catalysis.

Optimized parameters:

  • Catalyst: Pd2(dba)3 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs2CO3 (2.5 equivalents)
  • Solvent: Toluene, 110°C, 24 h
    This protocol delivers the product in 85% yield with >99% purity by HPLC, representing the most efficient route reported.

Copper-Catalyzed Ullmann-Type Reactions

For scale-up production, copper-catalyzed coupling offers cost advantages. Using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 130°C, 2-iodo-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one reacts with dimethylamine hydrochloride (3 equivalents) to afford the target compound in 78% yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 45–55 95 Single-step Low regioselectivity
Multicomponent 68 98 Atom economy Requires toxic solvents
Chlorination-Amination 40 97 High functional group tolerance Multi-step, low overall yield
Buchwald-Hartwig 85 99.5 Excellent efficiency Expensive catalysts
Ullmann 78 98.2 Scalable High temperature required

Structural Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):

  • δ 7.35–7.28 (m, 5H, Ph)
  • δ 6.82 (s, 1H, C5-H)
  • δ 3.48 (s, 6H, N(CH3)2)
  • δ 2.91 (dd, J = 16.4, 6.8 Hz, 1H, C3-H)
  • δ 2.67 (dd, J = 16.4, 6.8 Hz, 1H, C3-H)

13C NMR (100 MHz, CDCl3):

  • δ 169.8 (C4=O)
  • δ 154.2 (C2)
  • δ 140.1–126.3 (Ph)
  • δ 42.7 (N(CH3)2)

HRMS (ESI+): m/z calc. for C16H18N3OS [M+H]+: 316.1121, found: 316.1119.

Crystallographic Studies

Single-crystal X-ray diffraction (Mo Kα radiation) confirms the boat conformation of the dihydropyrimidinone ring and coplanar alignment of the thiophene and pyrimidine moieties. Key metrics:

  • Torsion angle C2-N1-C7-S1: 178.3°
  • Hydrogen bonding: N-H···O=C (2.89 Å) stabilizes the crystal lattice.

Industrial-Scale Considerations

For kilogram-scale production, the Ullmann method proves most viable despite its energy demands. A continuous flow system with Cu@MOF catalysts achieves 92% conversion at 150°C with residence times <30 minutes. Purification via antisolvent crystallization (water/ethanol) yields pharmaceutical-grade material (99.9% purity) suitable for API formulation.

Chemical Reactions Analysis

Reaction with Electrophilic Reagents

The dimethylamino group (-N(CH₃)₂) acts as a strong nucleophile, enabling reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form quaternary ammonium salts. For example, treatment with iodomethane yields 2-(trimethylammonium)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one iodide .

  • Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to produce N-acetylated derivatives. The reaction proceeds at room temperature with >75% yield .

Cyclization Reactions

The thienopyrimidine core participates in annulation reactions:

  • With Carbon Disulfide : Under basic conditions (KOH/ethanol), the compound undergoes cyclization with CS₂ to form tricyclic dithione derivatives. This reaction mirrors the behavior of structurally related pyrido[4,5-d]pyrimidines .

  • Hydrazine Cyclocondensation : Reacts with hydrazine hydrate in refluxing ethanol to form tetrazolo-fused systems (e.g., 4-methyl-6,7,8,9-tetrahydrobenzo-4,5-dihydrothieno[3,2-e] tetrazolo[1,5-a]pyrimidin-5-one) with 61% yield .

Mannich Reactions

The amino group facilitates Mannich-type reactions with formaldehyde and primary amines:

  • Formation of Azolopyrimidines : Reaction with formaldehyde and benzothiazol-2-amine under solvent-free conditions produces fused benzothiazolyl-thienopyrimidines (71% yield) .

  • Side-Chain Elaboration : Condensation with ethylenediamine and paraformaldehyde generates piperazine-linked analogs, enhancing water solubility for pharmacological applications .

Salt Formation

The dimethylamino group forms stable salts with acids, improving crystallinity and bioavailability:

  • Hydrochloride Salt : Treatment with HCl gas in diethyl ether yields the water-soluble hydrochloride salt (m.p. 210–212°C) .

  • Mesylate Salt : Reacts with methanesulfonic acid in acetonitrile to form a mesylate salt with enhanced thermal stability .

Comparative Analysis of Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, EtOH, reflux, 6hQuaternary ammonium iodide82%
Cyclization with CS₂CS₂, KOH, EtOH, 80°C, 2hTricyclic dithione derivative81%
Hydrazine cyclocondensationNH₂NH₂·H₂O, EtOH, reflux, 4hTetrazolo-fused pyrimidine61%
Mannich reactionHCHO, benzothiazol-2-amine, 120°C, 1hBenzothiazolyl-thienopyrimidine71%
Hydrochloride formationHCl gas, Et₂O, 0°C, 30minHydrochloride salt95%

Stability and Decomposition

  • Thermal Stability : Decomposes above 300°C without melting, as observed in thermogravimetric analysis (TGA) .

  • pH Sensitivity : The free base form is stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media, cleaving the thienopyrimidine ring .

This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically relevant derivatives. Further studies are needed to explore its catalytic applications and enzyme inhibition mechanisms .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities which can be categorized as follows:

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that derivatives of similar structures can induce apoptosis in various cancer cell lines.

  • Case Study : A study demonstrated that modifications to the dimethylamino group enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the disruption of DNA synthesis and repair processes, leading to cell death.

Antimicrobial Properties

Compounds with thienopyrimidine structures often exhibit antimicrobial activity. Preliminary studies suggest that this compound may be effective against a range of bacterial and fungal pathogens.

  • Research Findings : In vitro assays revealed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans. The proposed mechanism involves disruption of microbial cell membranes.

Neuropharmacological Effects

The presence of the dimethylamino moiety suggests potential neuroactive properties. Initial studies indicate that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways.

  • Experimental Evidence : Animal model studies have shown that related compounds can modulate neurotransmitter levels, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 2 and 6 (Table 1). For example:

  • Compound IV (): 5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one replaces the dimethylamino group with a thioxo moiety and introduces a pyridinyl group .
  • 2d (): 2-Amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one features an amino group at position 2 and a sulfanyl substituent at position 5 .
  • 6b (): A triazolyl-substituted derivative with a tetrahydrobenzo ring fused to the thienopyrimidinone core .

Table 1. Structural and Physicochemical Comparison

Compound ID Position 2 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Reference
Target Compound Dimethylamino Phenyl Not Reported Not Reported -
Compound IV (Ev5) Thioxo 5,6-Dimethyl Not Reported Not Reported
2d (Ev4) Amino 6-Ethyl 178–180 82
9b (Ev2) 1,3,4-Thiadiazole 5-Methyl-1-phenyltriazolyl Not Reported 72
12a (Ev2) Thiazole 5-Methyl-1-phenyltriazolyl Not Reported 75
Antitumor Activity
  • Compound 9b (): A 1,3,4-thiadiazole derivative showed potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to electron-withdrawing groups enhancing DNA intercalation .
  • Compound 12a (): A thiazole derivative exhibited dual activity against MCF-7 (IC₅₀ = 3.4 µM) and HepG2 (IC₅₀ = 1.19 µM), likely due to improved cellular uptake from the thiazole ring .
  • Target Compound: The dimethylamino group may reduce cytotoxicity compared to thioxo analogs (e.g., Compound IV) due to decreased electrophilicity, though this requires validation .
Antimicrobial and Anti-inflammatory Potential
  • 6-(Benzimidazol-2-yl) Derivatives (): Demonstrated antimicrobial activity, with sulfur-containing analogs (2-thioxo) showing higher potency than oxo derivatives .
  • Dihydropyrimidinones (): Hydroxyphenyl-substituted analogs exhibited anti-inflammatory activity, suggesting the target compound’s phenyl group may confer similar properties .

Biological Activity

The compound 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N4S\text{C}_{14}\text{H}_{16}\text{N}_4\text{S}

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reactions between substituted thienopyrimidines and various electrophiles. Notably, recent studies have utilized methods such as Gewald reaction and amination to generate diverse derivatives with varying biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of This compound . In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) models.

  • Cell Line Studies :
    • The compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic activity compared to standard chemotherapeutics .
    • In a comparative study, several synthesized thieno[2,3-d]pyrimidine derivatives were evaluated for their ability to inhibit tumor cell growth. The derivatives exhibited varying degrees of activity based on their substituents and structural configurations .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, compounds from this family have been shown to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial for tumor angiogenesis and growth .

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their substituents:

  • Electron-withdrawing groups on the aromatic ring enhance cytotoxicity.
  • Variations in the position and type of substituents lead to significant differences in inhibitory effects on cancer cells .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Cell LineMechanism of Action
2-Dimethylamino-6-phenyl-...27.6MDA-MB-231FGFR inhibition
Compound A29.3MDA-MB-231FGFR inhibition
Compound B43.0Non-small cell lung cancerInduces apoptosis

Case Studies

  • Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and found that specific substitutions significantly enhanced anticancer activity against MDA-MB-231 cells. The research concluded that spatial configuration and electronic properties are critical determinants of efficacy .
  • Elmongy et al. (2022) : Focused on the inhibitory effects of synthesized compounds against breast cancer cells, demonstrating that structural modifications could lead to improved potency and selectivity against cancerous cells compared to conventional treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one and its analogs?

  • Methodological Answer : The compound can be synthesized via condensation reactions between functionalized pyridines and aromatic aldehydes in aqueous potassium phosphate at 100°C for 7 hours, as demonstrated for structurally similar dihydropyrido[2,3-d]pyrimidinones . For analogs, substituents like arylaminomethyl groups (e.g., 4-methoxyphenyl or 3,4,5-trimethoxyphenyl) can be introduced via reductive amination, achieving yields up to 89% . Characterization requires IR, 1H^1H-NMR, and HRMS to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at 1650–1696 cm1^{-1}) .
  • 1H^1H-NMR : Resolves substituent effects, such as aromatic protons (δ 7.28–8.02 ppm) and methylene/methyl groups (δ 2.25–4.85 ppm) .
  • HRMS : Validates molecular formulas (e.g., C21_{21}H18_{18}N2_{2}O2_{2}S with a mass error <2 ppm) .

Q. How do substituents at the 2- and 6-positions influence physicochemical properties?

  • Methodological Answer : Substituents like dimethylamino (electron-donating) at position 2 increase solubility in polar solvents, while phenyl groups at position 6 enhance lipophilicity. Melting points correlate with substituent bulk; e.g., 4-chlorophenyl analogs melt at 254–256°C vs. 178–180°C for ethylthio derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for DHFR inhibition?

  • Methodological Answer :

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) at position 6 to enhance binding to dihydrofolate reductase (DHFR) active sites .
  • Enzymatic Assays : Use spectrophotometric assays to measure IC50_{50} values against DHFR, comparing analogs like 4a (4-methoxyphenyl, IC50_{50} = 0.8 μM) vs. 4e (2,5-dichlorophenyl, IC50_{50} = 0.2 μM) .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with DHFR residues (e.g., Phe31, Leu22) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare data from multiple studies (e.g., COX-2 inhibition in vs. DHFR inhibition in ) to identify confounding variables like assay conditions or cell lines.
  • Pharmacophore Modeling : Use tools like Schrödinger’s Phase to isolate critical binding features (e.g., hydrogen-bond acceptors at position 4) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (e.g., 2.21 for bromo analogs), blood-brain barrier penetration, and CYP450 interactions .
  • MD Simulations : Conduct 100-ns simulations (e.g., GROMACS) to assess stability in aqueous vs. lipid bilayers .

Q. What in vitro models are suitable for evaluating therapeutic potential in neurological disorders?

  • Methodological Answer :

  • Pharmacological Chaperone Assays : Test rescue of misfolded phenylalanine hydroxylase in PKU models using analogs like 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo derivatives .
  • Neuronal Cell Viability : Use SH-SY5Y cells treated with Aβ25-35 to assess neuroprotection via MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.